molecular formula C9H11N3O3 B11896316 2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylic acid CAS No. 5429-55-0

2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylic acid

Cat. No.: B11896316
CAS No.: 5429-55-0
M. Wt: 209.20 g/mol
InChI Key: QAOJEJCLYKVKFM-UHFFFAOYSA-N
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Description

2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylic acid (CAS: 5429-55-0) is a bicyclic heterocyclic compound with a molecular formula of C₉H₁₁N₃O₃ and a molecular weight of 209.20 g/mol . It features a partially saturated quinazoline core substituted with an amino group at position 2, a ketone at position 4, and a carboxylic acid at position 4. This compound is primarily used as a pharmaceutical intermediate, with applications in synthesizing bioactive molecules targeting enzymes or receptors .

Properties

CAS No.

5429-55-0

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carboxylic acid

InChI

InChI=1S/C9H11N3O3/c10-9-11-6-2-1-4(8(14)15)3-5(6)7(13)12-9/h4H,1-3H2,(H,14,15)(H3,10,11,12,13)

InChI Key

QAOJEJCLYKVKFM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C(=O)O)C(=O)NC(=N2)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diamines with Carbonyl Precursors

The quinazoline core is typically constructed via cyclocondensation reactions. A common route involves reacting 1,3-diaminocyclohexane-6-carboxylic acid with urea or thiourea derivatives under acidic or basic conditions. For example, heating the diamine with urea in acetic acid at 120°C for 8 hours yields the 4-oxo-quinazoline intermediate, which is subsequently oxidized to introduce the carboxylic acid moiety. Challenges include side reactions such as over-oxidation and poor regioselectivity, necessitating careful stoichiometric control.

Carboxylic Acid Functionalization

Post-cyclization functionalization often involves esterification followed by hydrolysis. In a representative procedure, the cyclohexene ring’s secondary alcohol is esterified using sulfuric acid in methanol, followed by saponification with aqueous NaOH to yield the carboxylic acid. Yields for this step range from 65–78%, with purity highly dependent on reaction temperature and catalyst concentration (Table 1).

Table 1: Batch Esterification-Hydrolysis Parameters

StepReagentsTemperature (°C)Time (h)Yield (%)
EsterificationH2SO4, MeOH1355.388
HydrolysisNaOH, H2O602.075

Continuous Flow Synthesis Approaches

Telescoped Esterification-Hydrazinolysis

Adapting methodologies from hydrazide synthesis, continuous flow systems enable the telescoped production of 2-amino-4-oxo-hexahydroquinazoline-6-carboxylic acid. A two-module system is employed:

  • Module 1 : Carboxylic acid esterification in methanol with sulfuric acid (0.2 equiv) at 135°C (residence time: 5.3 min).

  • Module 2 : Hydrazinolysis with hydrazine hydrate (3.2 equiv) at 125°C (residence time: 6.6 min), followed by acidification to precipitate the product.

This approach achieves an 86% yield at 22 g/h throughput, demonstrating superior efficiency compared to batch methods.

Optimization of Flow Parameters

Key parameters influencing yield and purity include:

  • Residence time : Prolonged exposure (>25 min) in Module 2 risks side reactions like N-alkylation.

  • Tubing diameter : Narrower tubing (1/32″ inner diameter) prevents clogging during precipitation.

  • Reagent stoichiometry : A 6.4:1 molar ratio of hydrazine hydrate to ester minimizes unreacted intermediates.

Catalytic and Solvent Effects

Acid Catalysts in Cyclization

Sulfuric acid remains the preferred catalyst for esterification (Table 1), but p-toluenesulfonic acid (pTSA) has shown promise in reducing side products. Using 10 mol% pTSA in toluene at 110°C improves cyclocondensation yields to 82% while shortening reaction times to 6 hours.

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but complicate purification. Methanol-water mixtures (4:1 v/v) balance reactivity and ease of isolation, particularly in flow systems.

Scalability and Industrial Applications

Large-Scale Batch Production

A 200 g batch synthesis using traditional methods requires 48 hours, with a 68% isolated yield after recrystallization from 2-propanol. Key bottlenecks include prolonged heating cycles and manual work-up steps.

Continuous Flow Advantages

Flow chemistry mitigates scalability issues:

  • Consistent product quality : Real-time monitoring reduces batch-to-batch variability.

  • Safety : Reduced handling of hydrazine hydrate minimizes exposure risks.

  • Output : A 9-hour continuous run produces 200 g with 86% yield, outperforming batch protocols.

Emerging Methodologies

Enzymatic Catalysis

Preliminary studies suggest lipases (e.g., Candida antarctica Lipase B) can catalyze ester hydrolysis under mild conditions (pH 7.0, 37°C), though yields remain suboptimal (55%).

Photochemical Activation

UV irradiation (λ = 254 nm) accelerates cyclocondensation by generating reactive carbonyl intermediates, reducing reaction times to 2 hours with 70% yield .

Chemical Reactions Analysis

Acylation and Amide Formation

The primary amine at position 2 readily undergoes acylation with electrophilic reagents. For example:

ReagentProductConditionsApplication
Acetyl chlorideN-Acetyl derivativeAnhydrous DCM, room temperatureProdrug synthesis
Benzoyl chlorideN-Benzoyl derivativePyridine catalysis, 60°CBioactivity modulation
Sulfonyl chloridesSulfonamide derivativesAlkaline aqueous mediumEnzyme inhibitor design

These reactions exploit the nucleophilicity of the amino group, enabling structural diversification for pharmacological studies.

Carboxylic Acid Reactivity

The carboxylic acid moiety participates in classical acid-derived transformations:

Esterification

  • Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄ or HCl) to form esters.

  • Example: Methyl ester synthesis improves lipophilicity for membrane permeability studies.

Amidation

  • Coupling with amines (e.g., benzylamine, aliphatic amines) via carbodiimide-mediated activation (EDC/HOBt) yields amides .

  • Key intermediates for peptide-mimetic drug candidates .

Cyclization Reactions

The hexahydroquinazoline core facilitates intramolecular cyclization under specific conditions:

  • Thermal cyclization : Heating in polar aprotic solvents (DMF, DMSO) induces ring contraction or expansion, forming fused heterocycles .

  • Acid-catalyzed rearrangements : Treatment with HCl or H₂SO₄ promotes dihydroquinazoline-to-quinazoline aromatization , critical for generating planar bioactive scaffolds.

Reduction and Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the 5,6,7,8-tetrahydroquinazoline ring to fully saturated decahydro derivatives, altering conformational flexibility . Competing pathways include:

  • Ring saturation : Retains the carboxamide group but modifies steric accessibility .

  • Oxo-group reduction : Rare under standard conditions due to electronic stabilization .

Nucleophilic Substitution

The electron-deficient quinazoline ring undergoes substitution at position 4-oxo:

NucleophileProductConditions
Grignard reagents4-Alkoxy derivativesAnhydrous THF, −78°C
Thiols4-ThioethersBasic aqueous medium

These modifications tune electronic properties for target-binding studies.

Biological Activity Correlations

Derivatives synthesized via the above reactions show promising bioactivity:

  • Anti-inflammatory effects : N-Acylated analogs inhibit COX-2 (IC₅₀ = 3.2 μM).

  • Anticancer potential : Ester derivatives exhibit cytotoxicity against HeLa cells (IC₅₀ = 8.7 μM) via topoisomerase inhibition.

  • Enzyme inhibition : Sulfonamide derivatives target carbonic anhydrase IX (Kᵢ = 12 nM).

Comparative Reactivity Table

Reaction TypeRate (Relative)Steric InfluenceKey Byproducts
AcylationFastLowNone
EsterificationModerateHigh (bulky alcohols)Anhydrides
CyclizationSlowSignificantIsomeric side products

Scientific Research Applications

Antitumor Activity

Research has indicated that 2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylic acid exhibits promising antitumor properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). For instance:

  • Case Study : In vitro studies demonstrated that certain derivatives of this compound effectively reduced the viability of human cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It has shown potential in inhibiting specific enzymes that are crucial for the survival and proliferation of pathogenic microorganisms.

  • Case Study : Research published in biochemical journals highlighted the efficacy of this compound in inhibiting enzymes involved in metabolic pathways of bacteria, thus presenting a potential avenue for developing new antibiotics .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound. The compound may protect neuronal cells from oxidative stress and apoptosis.

  • Case Study : Experimental models demonstrated that treatment with this compound led to a significant reduction in markers of oxidative stress in neuronal cells . This suggests its potential application in treating neurodegenerative diseases.

Synthesis of Novel Compounds

The synthesis of derivatives based on this compound has been a focus for chemists aiming to enhance biological activity or modify pharmacokinetic properties.

Synthesis Routes

Synthesis MethodDescription
Condensation Reactions Utilizes amines and carboxylic acids to form derivatives with enhanced properties.
Cyclization Techniques Involves creating cyclic structures that may improve binding affinity to biological targets.

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the safety and efficacy profiles of this compound and its derivatives.

  • Case Study : A study evaluated the pharmacokinetics and toxicity profile in animal models, revealing a favorable safety margin and effective bioavailability . This positions the compound as a candidate for further clinical development.

Mechanism of Action

The mechanism of action of 2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways involved in disease progression, making it a potential candidate for drug development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

(a) 6-Carboxy-5,6,7,8-tetrahydropterin
  • Structure : Contains a pteridine ring system (instead of quinazoline) with a carboxylic acid group at position 6 .
  • Key Differences : The pteridine core lacks the benzene ring fusion present in quinazoline derivatives, altering electronic properties and biological interactions.
  • Biological Role : Acts as a cofactor in enzymatic reactions, such as nitric oxide synthase .
(b) Tetrahydrofolic Acid (THF)
  • Structure: Comprises a pteridine ring conjugated with para-aminobenzoic acid (pABA) and glutamic acid residues (CAS: 135-16-0; Molecular formula: C₁₉H₂₃N₇O₆) .
  • Key Differences : The extended glutamic acid side chain and pteridine-pABA linkage distinguish it from the simpler quinazoline-carboxylic acid structure.
  • Biological Role : Essential coenzyme in one-carbon transfer reactions (e.g., nucleotide synthesis) .
(c) Conjugated HDAC Inhibitors (e.g., Compounds 24b–24d)
  • Structure: Derivatives of 2-amino-4-oxo-3,4-dihydropteridin-6-ylmethylamino benzamides conjugated with thiophen-2-ylphenyl groups (e.g., 24b: C₃₃H₃₄N₁₀O₆S) .
  • Key Differences : Bulkier side chains enhance binding to histone deacetylase (HDAC) enzymes, unlike the compact quinazoline-carboxylic acid.
  • Biological Role: Demonstrated tumor-selective HDAC inhibition with IC₅₀ values in the nanomolar range .

Comparative Data Table

Property Target Compound 6-Carboxy-tetrahydropterin Tetrahydrofolic Acid HDAC Inhibitor 24b
CAS Number 5429-55-0 135-16-0 135-16-0 N/A
Molecular Formula C₉H₁₁N₃O₃ C₉H₁₀N₆O₃ C₁₉H₂₃N₇O₆ C₃₃H₃₄N₁₀O₆S
Molecular Weight (g/mol) 209.20 258.21 445.43 710.76
Core Structure Quinazoline Pteridine Pteridine + glutamic acid Pteridine + thiophenyl
Key Functional Groups -NH₂, -COOH, -C=O -NH₂, -COOH, -C=O -NH₂, -COOH, pABA, glutamic acid -NH₂, -CONH, thiophene
Primary Use Pharmaceutical intermediate Enzyme cofactor Folate metabolism Anticancer HDAC inhibition

Biological Activity

2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylic acid (CAS No. 338416-74-3) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

The molecular formula of this compound is C9H11N3O3C_9H_{11}N_3O_3 with a molecular weight of 209.20 g/mol. The compound exhibits a unique structure that contributes to its biological activities.

Synthesis

The synthesis of this compound has been documented in various studies. A common method involves the condensation of appropriate amines with carbonyl compounds under acidic conditions to yield the desired quinazoline derivatives .

Antimicrobial Activity

Research indicates that derivatives of hexahydroquinazoline compounds exhibit significant antimicrobial properties. For instance, certain derivatives have shown promising antibacterial activity against various strains of bacteria. One study reported that specific analogs demonstrated inhibition zones ranging from 14 mm to 24 mm against Gram-positive and Gram-negative bacteria .

Antitumor Activity

Recent investigations have highlighted the potential antitumor effects of this compound. It has been identified as a selective inhibitor of ornithine aminotransferase (OAT), an enzyme implicated in cancer metabolism. Inhibition of OAT has been linked to reduced tumor growth in hepatocellular carcinoma models . The compound's mechanism involves the formation of irreversible adducts with the enzyme's active site .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It has been suggested that it may modulate neurotransmitter levels and exert protective effects against neurodegeneration in models of Alzheimer's disease . Further research is required to elucidate the precise mechanisms involved.

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Antibacterial Efficacy : A study assessed the antibacterial effects of various derivatives including 2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition at concentrations as low as 50 µg/mL .
  • Tumor Growth Inhibition : In vivo studies using mouse models demonstrated that treatment with OAT inhibitors led to a marked reduction in tumor size and proliferation rates compared to control groups .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition zones: 14 mm - 24 mm
AntitumorReduced tumor growth in hepatocellular carcinoma
NeuroprotectiveModulation of neurotransmitter levels

Q & A

What are the recommended synthetic routes for 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylic acid, and what challenges arise in achieving high stereochemical purity?

Level: Basic
Answer:
The synthesis typically involves a multi-step approach starting with tetrahydrofolic acid precursors or pteridine derivatives. Key steps include:

Condensation reactions between 2,4-diaminopteridine intermediates and carboxylated substrates under controlled pH (6.5–7.5) to preserve the hexahydroquinazoline core .

Protection of the amino group using tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during oxidation steps .

Purification via reverse-phase HPLC to isolate the target compound from stereoisomers, with reported yields of 30–45% .
Challenges:

  • Racemization at the 6-carboxylic acid position during acidic or high-temperature conditions.
  • Byproduct formation due to incomplete ring closure, requiring iterative crystallization in ethanol/water mixtures .

How does this compound participate in folate metabolism, and what experimental models are used to validate its role?

Level: Basic
Answer:
The compound is a structural analog of 6-carboxy-5,6,7,8-tetrahydropterin , a key intermediate in folate biosynthesis . Its metabolic role includes:

  • Substrate inhibition of dihydropteroate synthase (DHPS) in bacterial systems, validated via in vitro enzyme assays (IC₅₀: 12 ± 2 µM) .
  • Competitive binding studies using isotopic labeling (³H-tetrahydrofolate) in E. coli lysates, showing 70% reduction in dihydrofolate production .
    Models:
  • Saccharomyces cerevisiae auxotrophic mutants for folate pathway validation.
  • Knockout murine models to study rescue effects under folate-deficient diets .

What spectroscopic and chromatographic methods are optimal for characterizing this compound’s stability under physiological conditions?

Level: Advanced
Answer:
Stability assays require:

HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% formic acid/acetonitrile (95:5), retention time ~8.3 min. Degradation products (e.g., 4-oxo derivatives) elute at 10.2 min .

NMR : ¹H-NMR (D₂O, 500 MHz) shows characteristic signals at δ 3.15 ppm (m, H-5/H-7) and δ 4.02 ppm (t, H-6). Degradation via oxidation shifts H-6 to δ 4.35 ppm .

Circular Dichroism : Confirms stereochemical integrity; λ = 280 nm, Δε = +3.2 for the (6S) configuration .

How do researchers resolve contradictions in reported solubility data for this compound across different solvents?

Level: Advanced
Answer:
Discrepancies arise from:

  • pH-dependent solubility : Solubility in water increases from 1.2 mg/mL (pH 3) to 45 mg/mL (pH 7.4) due to deprotonation of the carboxylic acid group .
  • Cosolvent effects : DMSO enhances solubility (120 mg/mL) but induces racemization after 24 hours .
    Methodological resolution:
  • Standardize measurements using USP buffer systems at 25°C.
  • Validate via isothermal titration calorimetry (ITC) to account for solvent-analyte interactions .

What strategies are employed to design enzyme inhibitors targeting the compound’s interaction with dihydrofolate reductase (DHFR)?

Level: Advanced
Answer:
Structure-activity relationship (SAR) approaches include:

Molecular docking (AutoDock Vina) to identify key binding residues (e.g., Asp27 and Leu28 in E. coli DHFR) .

Methylation of the 2-amino group to enhance hydrophobic interactions, improving inhibition (Kᵢ reduced from 8 µM to 0.5 µM) .

Fluorine substitution at position 4-oxo to block metabolic clearance, tested in rat hepatocyte assays (t₁/₂ increased from 2.1 to 6.8 hours) .

What are the critical considerations for optimizing LC-MS/MS methods to quantify this compound in biological matrices?

Level: Advanced
Answer:
Optimization parameters:

  • Ionization : ESI⁺ mode with [M+H]⁺ m/z 282.1; avoid formic acid >0.1% to suppress adduct formation .
  • Column : HILIC (hydrophilic interaction) for polar metabolites, with a 2.7 µm particle size for 5-minute run times .
  • Matrix effects : Use deuterated internal standards (d₃-2-amino-4-oxo analog) to correct for ion suppression in plasma (recovery >92%) .

How do structural analogs of this compound exhibit divergent activity in prokaryotic vs. eukaryotic systems?

Level: Advanced
Answer:
Key differences:

  • 6-Carboxy substitution : Inhibits bacterial DHPS (IC₅₀ = 15 µM) but not human DHFR (IC₅₀ > 1 mM) due to steric clashes with Phe31 in the human enzyme .
  • 3,4-Dihydro modifications : Increase eukaryotic toxicity (HeLa cell IC₅₀ = 8 µM) by enhancing membrane permeability, validated via Caco-2 monolayers (Papp = 12 × 10⁻⁶ cm/s) .

What computational methods predict the compound’s tautomeric equilibria and its impact on bioactivity?

Level: Advanced
Answer:
Tautomer analysis employs:

DFT calculations (B3LYP/6-311+G**) to identify the 4-oxo tautomer as dominant (ΔG = −3.2 kcal/mol vs. 4-hydroxy form) .

MD simulations (AMBER) showing tautomer shifts alter hydrogen bonding with DHFR (binding energy ΔΔG = −1.8 kcal/mol) .

QTAIM analysis to map electron density at the N3 position, correlating with antibacterial activity (R² = 0.89) .

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